2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide
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Description
2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H26N4O4S and its molecular weight is 478.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 478.16747650 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[1,5-a]pyrazin scaffold have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation
Mode of Action
If it indeed targets cdk2 like its analogs, it may bind to the atp-binding pocket of cdk2, inhibiting its kinase activity and thus interfering with cell cycle progression .
Biochemical Pathways
This could lead to cell cycle arrest and potentially induce apoptosis .
Result of Action
If it acts as a cdk2 inhibitor, it could lead to cell cycle arrest and potentially induce apoptosis . This could make it a potential candidate for cancer treatment.
Properties
IUPAC Name |
2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(3,4,5-trimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4S/c1-5-16-6-8-17(9-7-16)19-14-20-25(26-10-11-29(20)28-19)34-15-23(30)27-18-12-21(31-2)24(33-4)22(13-18)32-3/h6-14H,5,15H2,1-4H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLDZGMLHGXMQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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